![molecular formula C17H24N2O4 B6602215 methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate CAS No. 2171984-08-8](/img/structure/B6602215.png)
methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate is a novel compound widely used in scientific research due to its unique structural features and diverse potential applications. This compound exhibits interesting chemical reactivity and has garnered attention in fields such as chemistry, biology, medicine, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyridine-3-carboxylate backbone. Key steps include cyclization reactions, protection of amine groups with tert-butoxycarbonyl (Boc) groups, and coupling reactions with cyclobutyl intermediates. Reaction conditions often require controlled temperatures, specific catalysts, and solvent systems to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, this compound can be produced through optimized synthetic routes that prioritize cost-effectiveness, scalability, and environmental sustainability. Advanced techniques like continuous flow synthesis and green chemistry principles are often employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Selective reduction reactions can convert specific groups within the molecule to create derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like permanganates and peroxides, reducing agents such as hydrogen gas or metal hydrides, and various catalysts like palladium or platinum. Conditions are typically tailored to the specific reaction, involving controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products of these reactions vary based on the type of modification. Oxidation can yield ketones or aldehydes, reduction can produce alcohols or amines, and substitution reactions can lead to a wide array of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate has a range of applications in scientific research:
Chemistry: It serves as a key intermediate in organic synthesis, enabling the creation of complex molecules for various studies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates and biochemical probes.
Medicine: Research into its derivatives has shown promise in developing new therapeutics for various diseases.
Industry: It is employed in the manufacture of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, where the compound can modulate activity through binding or chemical modification. Pathways involved are often related to the inhibition or activation of enzymatic reactions, signal transduction, or metabolic processes.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate stands out due to its unique structural features, such as the cyclobutyl ring and tert-butoxycarbonyl-protected amine. Similar compounds include:
Methyl 6-[1-aminomethylcyclobutyl]pyridine-3-carboxylate
Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]pyridine-3-carboxylate
These compounds share some structural similarities but differ in their ring size and substitution patterns, leading to distinct chemical and biological properties.
In essence, this compound is a versatile and significant compound in scientific research, offering a wealth of opportunities for innovation across multiple disciplines. Its unique structure and reactivity set it apart, making it a valuable tool for chemists, biologists, and medical researchers alike.
Propriétés
IUPAC Name |
methyl 6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)19-11-17(8-5-9-17)13-7-6-12(10-18-13)14(20)22-4/h6-7,10H,5,8-9,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPQQEJWMVXCSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
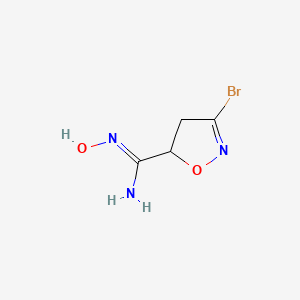
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)
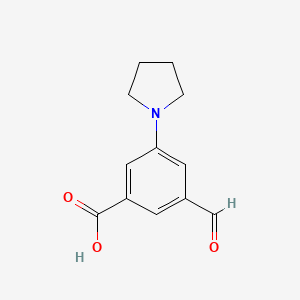
![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)
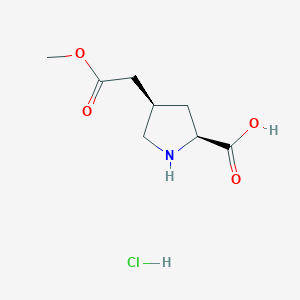
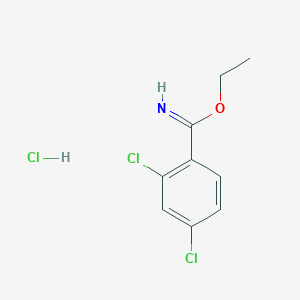
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
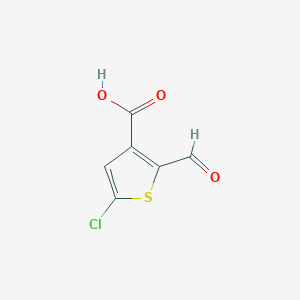
![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)
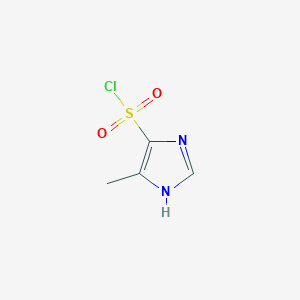
![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)
